

Introduction: The Versatile Chiral Scaffolding of Methyl L-prolinate

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Compound of Interest

Compound Name: Methyl L-prolinate

CAS No.: 2577-48-2

Cat. No.: B1581604

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Methyl L-prolinate, the methyl ester of the naturally occurring amino acid L-proline, is a pivotal chiral building block in the landscape of modern organic synthesis and pharmaceutical development. Its rigid pyrrolidine ring, a structural motif present in numerous biologically active compounds, provides a conformationally constrained scaffold that is highly sought after in drug design. As a derivative of L-proline, it retains the inherent chirality of its parent amino acid, making it an invaluable starting material for the stereoselective synthesis of complex molecules, from peptide-based therapeutics to sophisticated organocatalysts.

This guide offers a comprehensive exploration of the essential physicochemical properties of **Methyl L-prolinate**. It is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of this compound. We will move beyond simple data recitation to explore the causality behind its properties, provide validated experimental protocols for its characterization, and contextualize its significance in advanced chemical applications. The distinction between the free base form (a liquid) and its more commonly handled hydrochloride salt (a solid) will be a central theme, as their properties diverge significantly.

Core Physicochemical Data at a Glance

For efficient reference, the fundamental properties of both **Methyl L-prolinate** (free base) and its hydrochloride salt are summarized below. This table serves as a high-level overview before we delve into the nuanced details of each property.

Property	Methyl L-prolinate (Free Base)	Methyl L-prolinate Hydrochloride
IUPAC Name	methyl (2S)-pyrrolidine-2-carboxylate[1]	methyl (2S)-pyrrolidine-2-carboxylate;hydrochloride
Synonyms	(-)-L-Proline methyl ester, (S)-Proline methyl ester[1][2]	L-Proline methyl ester HCl, H-Pro-OMe-HCl[3]
CAS Number	2577-48-2[1]	2133-40-6[3]
Molecular Formula	C ₆ H ₁₁ NO ₂ [1]	C ₆ H ₁₂ ClNO ₂ [3]
Molecular Weight	129.16 g/mol [1]	165.62 g/mol [3][4]
Appearance	Colorless to pale yellow liquid[2]	White to off-white crystalline solid[3]
Melting Point	Not Applicable (Liquid at STP)	69-71 °C[3][5]
Boiling Point	55 °C at 11 mmHg[3]	Decomposes upon strong heating
Solubility	Soluble in polar organic solvents (methanol, ethanol)[2]	Slightly soluble in water, methanol, and chloroform[3]
Optical Rotation	[α] ²⁰ / _D ~ -31° (c=0.5 in H ₂ O for HCl salt)[3][6]	[α] ²⁰ / _D -30.0 to -33.0° (c=1, H ₂ O)
Stability	Generally stable	Hygroscopic; sensitive to moisture[3][7]

Detailed Analysis of Physicochemical Characteristics

Molecular Structure and Stereochemistry

Methyl L-prolinate's structure is defined by a five-membered pyrrolidine ring with a methyl ester group attached to the C2 carbon. The "L" designation, or (S)-configuration at this alpha-carbon, is critical. This fixed stereocenter is the cornerstone of its utility in asymmetric synthesis, allowing for the transfer of chirality to new products. The secondary amine within the ring is a key functional group, capable of participating in a wide range of chemical transformations.

The hydrochloride salt form neutralizes the basic secondary amine with hydrochloric acid, forming an ammonium salt. This ionic character is responsible for its solid state and higher melting point compared to the free base, which is a liquid.

Solubility Profile and Its Implications

The solubility of **Methyl L-prolinate** is a direct consequence of its structure.

- **Free Base:** The presence of the polar ester and the secondary amine (which can hydrogen bond) makes it readily soluble in polar organic solvents like methanol, ethanol, and chloroform.^{[2][3]} However, its solubility in non-polar solvents is limited.^[2]
- **Hydrochloride Salt:** As an ionic salt, it exhibits slight solubility in water and polar protic solvents.^[3] This property is crucial for its use in aqueous reaction media or during workup procedures involving phase separations.

Causality Insight: The choice between the free base and the hydrochloride salt is often dictated by the reaction solvent. For non-aqueous, organic-phase reactions, the free base is typically generated in situ from the more stable and easily handled hydrochloride salt by treatment with a non-nucleophilic base.

Thermal Properties: Melting and Boiling Points

The distinct physical states of the two forms lead to different thermal behaviors.

- **Melting Point (Hydrochloride Salt):** The melting point of **Methyl L-prolinate** hydrochloride is consistently reported in the range of 69-71 °C.^{[3][5]} This sharp melting point is indicative of a crystalline solid and serves as a useful parameter for assessing purity.

- **Boiling Point (Free Base):** The free base is a liquid that boils at approximately 55 °C under reduced pressure (11 mmHg).[3] Attempting to distill it at atmospheric pressure would likely lead to decomposition. This volatility under vacuum is exploited for its purification by distillation.

Spectroscopic Fingerprints

Spectroscopic analysis is essential for confirming the structure and purity of **Methyl L-prolinate**.

- **Nuclear Magnetic Resonance (NMR):**
 - ¹H NMR: Key signals include a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the alpha-proton on the pyrrolidine ring, and a series of multiplets for the other ring protons. The exact chemical shifts can vary depending on the solvent and whether it is the free base or the hydrochloride salt.
 - ¹³C NMR: Characteristic signals appear for the ester carbonyl carbon (~170-175 ppm), the methyl ester carbon (~52 ppm), and the carbons of the pyrrolidine ring.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides clear evidence of the key functional groups. A strong absorption band around 1740 cm⁻¹ corresponds to the C=O stretch of the ester. For the hydrochloride salt, a broad absorption in the 2400-3000 cm⁻¹ region is characteristic of the N-H⁺ stretch of the secondary ammonium salt.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry of the free base will show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns often involve the loss of the methoxycarbonyl group.

Stability, Handling, and Reactivity

Proper handling and storage are critical, particularly for the hydrochloride salt.

- **Stability and Storage:** **Methyl L-prolinate** hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[3][7] Therefore, it must be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and in a dry environment, often at

refrigerated temperatures (2-8°C).[3][4] The free base is less sensitive to moisture but should still be stored under inert gas to prevent oxidation.

- **Chemical Reactivity:** As an ester, it undergoes typical reactions such as hydrolysis (cleavage back to L-proline and methanol) and transesterification.[2] The secondary amine is nucleophilic and can be acylated, alkylated, or used in condensation reactions. It is incompatible with strong oxidizing agents.[7][8]

Validated Experimental Protocols and Workflows

Trustworthy data is built on robust experimental design. The following sections detail standardized protocols for the synthesis and analysis of **Methyl L-prolinate**.

Protocol 1: Synthesis of Methyl L-prolinate Hydrochloride

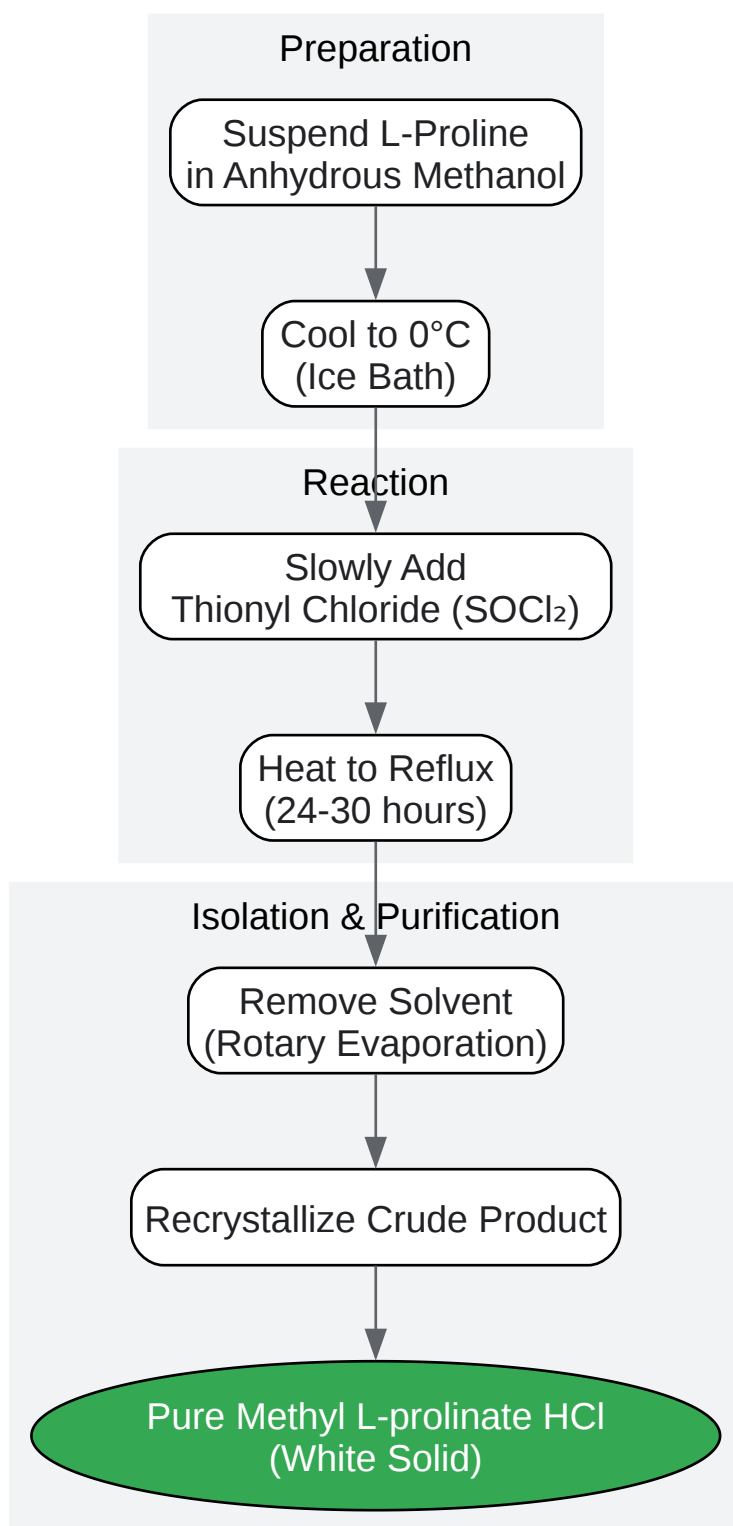
This protocol describes a standard Fischer esterification, a reliable method for converting a carboxylic acid to an ester using an alcohol and a strong acid catalyst. The use of thionyl chloride (SOCl₂) is a common and effective variation.[3][9]

Methodology:

- **Reaction Setup:** Suspend L-proline (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction should be performed under an inert atmosphere (e.g., nitrogen).
- **Reagent Addition:** Cool the suspension in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, ~1.1 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
- **Reflux:** After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 24-30 hours until the reaction is complete (monitor by TLC).
- **Workup:** Cool the reaction mixture to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.

- Isolation: The resulting residue, a gray oil or solid, is the crude **Methyl L-prolinate** hydrochloride.[3] It can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to yield a white crystalline solid.

Workflow Diagram: Synthesis



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Caption: Workflow for the synthesis of **Methyl L-prolinate HCl**.

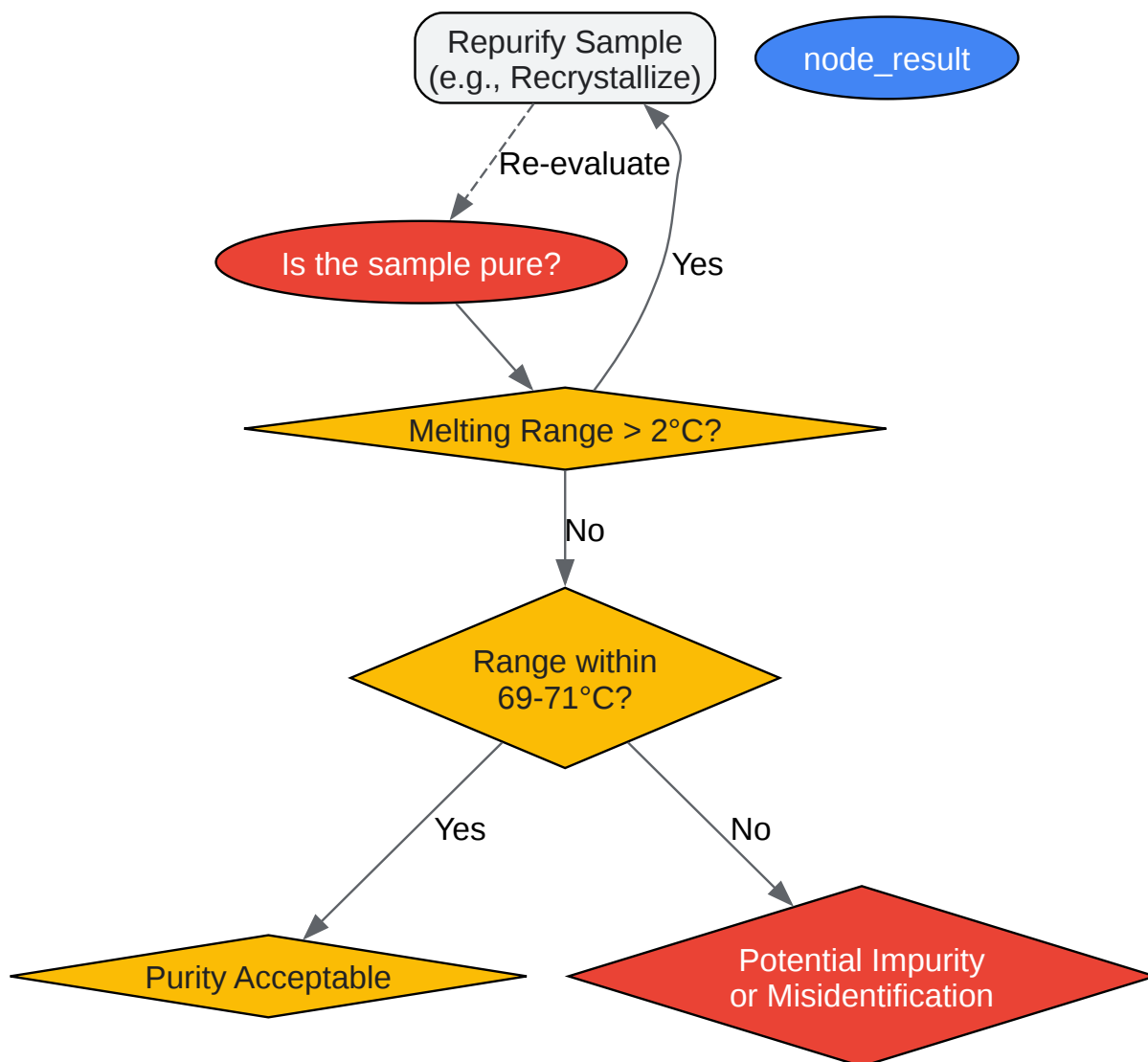
Protocol 2: Melting Point Determination

This protocol ensures an accurate and reproducible melting point measurement, a key indicator of purity.

Methodology:

- **Sample Preparation:** Finely powder a small amount of the crystalline **Methyl L-prolinate** hydrochloride.
- **Capillary Loading:** Tightly pack the powder into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube in a calibrated melting point apparatus.
- **Measurement:**
 - Heat the sample rapidly to about 15-20 °C below the expected melting point (69 °C).
 - Decrease the heating rate to 1-2 °C per minute.
 - Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Logical Diagram: Melting Point Analysis



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Caption: Decision logic for purity assessment via melting point.

Role in Drug Development and Advanced Synthesis

The physicochemical properties of **Methyl L-prolinate** directly influence its application.

- Peptide Synthesis: As its hydrochloride salt, it serves as a stable, C-terminus protected proline derivative.[6][10] This protection prevents the carboxylic acid from reacting, allowing

for selective formation of a peptide bond at the secondary amine. Its solubility and crystalline nature facilitate its use in solution-phase peptide synthesis.

- **Chiral Ligand and Catalyst Development:** The pyrrolidine scaffold is a privileged structure in asymmetric catalysis. The ester and amine functionalities of **Methyl L-prolinate** provide convenient handles for chemical modification, enabling the synthesis of novel chiral ligands for metal-catalyzed reactions or new organocatalysts.
- **Scaffold for Bioactive Molecules:** The conformational rigidity of the proline ring is used to lock flexible molecules into a specific bioactive conformation, a common strategy in drug design to enhance binding affinity and selectivity for a biological target.^[11] **Methyl L-prolinate** is a common starting point for building these complex scaffolds.

Conclusion

Methyl L-prolinate is more than just a simple derivative of an amino acid; it is a high-value chemical tool whose utility is deeply rooted in its distinct physicochemical properties. Its chirality, the differential characteristics of its free base and hydrochloride salt forms, and its specific reactivity profile make it an indispensable resource for chemists. A thorough understanding of its solubility, stability, and spectral characteristics—as detailed in this guide—is fundamental to leveraging its full potential in the rational design and synthesis of the next generation of pharmaceuticals and complex chemical entities.

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